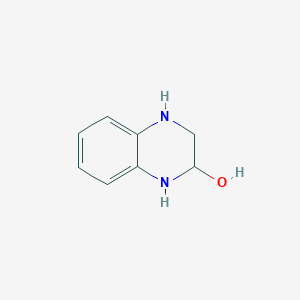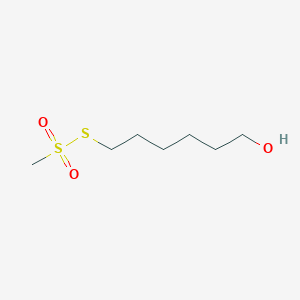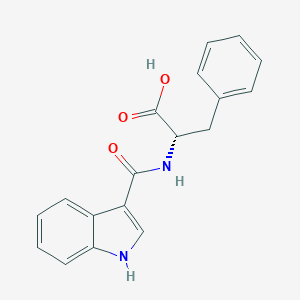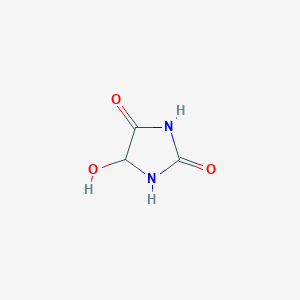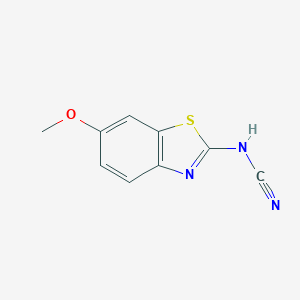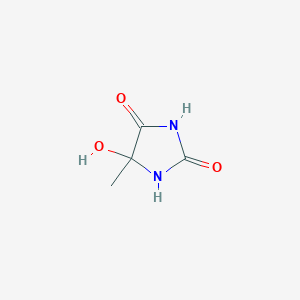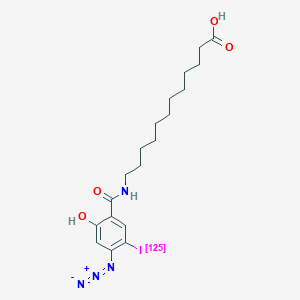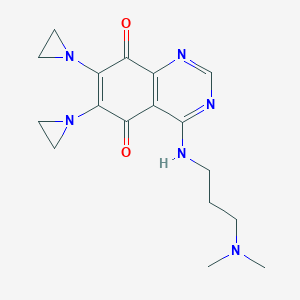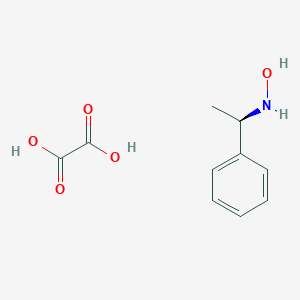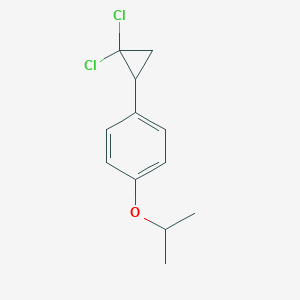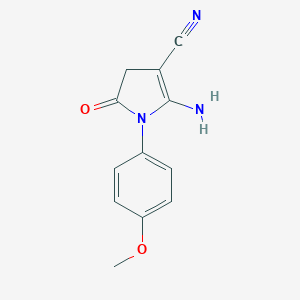
2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile, also known as AMC, is a heterocyclic compound that has been extensively studied in scientific research due to its unique chemical properties. AMC is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves the inhibition of DHODH, which leads to a decrease in pyrimidine nucleotide biosynthesis. This ultimately results in the inhibition of DNA and RNA synthesis, leading to cell death. DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, which is a key step in the biosynthesis of pyrimidine nucleotides.
Biochemische Und Physiologische Effekte
2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has been shown to have potent antiproliferative effects on cancer cells, including breast cancer, leukemia, and lymphoma. In addition, 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile in lab experiments is its potent inhibitory activity against DHODH, which makes it a useful tool for studying the biosynthesis of pyrimidine nucleotides. However, one limitation of using 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells in addition to cancer cells.
Zukünftige Richtungen
There are several potential future directions for the study of 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile. One area of research could focus on the development of new analogs of 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile with improved potency and selectivity for DHODH inhibition. Another area of research could focus on the use of 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile in combination with other anticancer agents to enhance its antiproliferative effects. Finally, further research could be conducted to better understand the mechanisms underlying the anti-inflammatory and neuroprotective effects of 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile.
Synthesemethoden
The synthesis of 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-amino-1-(4-methoxyphenyl)-3-cyano-4,5-dihydro-5-oxo-1H-pyrrole. This intermediate is then treated with hydrochloric acid to form the final product, 2-amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has been extensively studied in scientific research due to its potent inhibitory activity against DHODH. DHODH is a key enzyme in the de novo biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of DHODH by 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has been shown to have antiproliferative effects on cancer cells, making it a potential anticancer agent.
Eigenschaften
CAS-Nummer |
124476-79-5 |
|---|---|
Produktname |
2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile |
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
5-amino-1-(4-methoxyphenyl)-2-oxo-3H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C12H11N3O2/c1-17-10-4-2-9(3-5-10)15-11(16)6-8(7-13)12(15)14/h2-5H,6,14H2,1H3 |
InChI-Schlüssel |
LZVOZBRKHPZNNK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=C2N)C#N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=C2N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



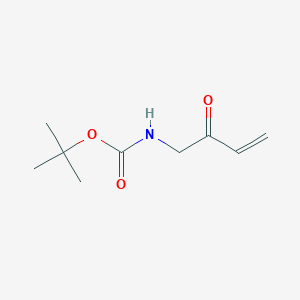
![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)
